molecular formula C10H5ClF6O2 B2724692 2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride CAS No. 886503-47-5

2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride

Cat. No.: B2724692
CAS No.: 886503-47-5
M. Wt: 306.59
InChI Key: JFIWHJKPNGEANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride is a useful research compound. Its molecular formula is C10H5ClF6O2 and its molecular weight is 306.59. The purity is usually 95%.
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Scientific Research Applications

Novel Nanofiltration Membranes

Liu et al. (2012) in the Journal of Membrane Science discussed the synthesis of novel sulfonated thin-film composite nanofiltration membranes. These membranes demonstrated improved water flux and were effective in dye treatment experiments, highlighting the role of sulfonated aromatic diamine monomers in enhancing surface hydrophilicity and dye rejection during nanofiltration separation processes (Liu et al., 2012).

Polymer Syntheses

Kricheldorf et al. (1999) in Macromolecules explored the in-situ end group modification of hyperbranched polyesters. They used various acid chlorides, including benzoyl chlorides, for this modification. This research is significant in the field of polymer chemistry, especially for the development of materials with varied solubilities and thermal properties (Kricheldorf et al., 1999).

Antioxidant and Antimicrobial Potential

Harini et al. (2014) in Medicinal Chemistry Research synthesized novel oxime esters and evaluated their in vitro antioxidant and antimicrobial activities. This research demonstrates the potential biomedical applications of compounds synthesized using benzoyl chlorides (Harini et al., 2014).

Properties

IUPAC Name

2-methoxy-4,6-bis(trifluoromethyl)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF6O2/c1-19-6-3-4(9(12,13)14)2-5(10(15,16)17)7(6)8(11)18/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIWHJKPNGEANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C(=O)Cl)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(methyloxy)-4,6-bis(trifluoromethyl)benzoic acid (20.2 g; 70.14 mmol) in dry DCM (400 mL), at 0° C., was added dropwise oxalyl chloride (13.4 mL; 154.31 mmol) followed by dry DMF (5 drops). The reaction was allowed to reach room temperature. After overnight stirring the solvent was evaporated in vacuo to get the title product (23.5 g) as a yellow slurry used without further purification.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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